

Spectroscopic Profile of (-)-Menthyl Chloroformate: A Technical Guide

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Compound of Interest

Compound Name: (-)-Menthyl chloroformate

Cat. No.: B8817779

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This technical guide provides a comprehensive overview of the spectroscopic data for **(-)-Menthyl chloroformate** (CAS 14602-86-9), a key chiral derivatizing agent.^[1] The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this reagent and require detailed characterization data. This document outlines its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **(-)-Menthyl chloroformate**, presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **(-)-Menthyl chloroformate**. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule. The spectra for the (-)-enantiomer are expected to be identical to those of the (+)-enantiomer.^[2]

¹H NMR Spectral Data (Typical)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.8-4.6	m	1H	H-C-O
~2.2-2.0	m	1H	Isopropyl CH
~1.8-0.8	m	~17H	Cyclohexyl and methyl protons

Note: Specific peak assignments and coupling constants require high-resolution spectral analysis. The data presented are typical ranges for the menthyl group.

^{13}C NMR Spectral Data (Typical)

Chemical Shift (δ) ppm	Assignment
~150	C=O (chloroformate)
~85	C-O
~50-20	Cyclohexyl and isopropyl carbons

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(-)-Menthyl chloroformate** is characterized by strong absorptions corresponding to the carbonyl group of the chloroformate and the C-O single bond.

IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1775	Strong	C=O stretch (chloroformate)
~1160	Strong	C-O stretch
~2960-2850	Strong	C-H stretch (alkane)
~700	Medium	C-Cl stretch

Note: The exact peak positions can vary slightly based on the sampling method (e.g., thin film, KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular formula for **(-)-Menthyl chloroformate** is C₁₁H₁₉ClO₂ with a molecular weight of approximately 218.72 g/mol .[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Mass Spectrometry Data

m/z	Interpretation
218/220	Molecular ion peak [M] ⁺ , showing isotopic pattern for Chlorine
139	[M - OCOC] ⁺ or [M - Cl - CO] ⁺
83	[C ₆ H ₁₁] ⁺ (cyclohexenyl fragment)
43	[C ₃ H ₇] ⁺ (isopropyl fragment)

Note: Fragmentation patterns can be complex and depend on the ionization technique used.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Sample Preparation and Acquisition

- Sample Preparation: Weigh approximately 10-20 mg of **(-)-Menthyl chloroformate** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean vial.[9][10]
- Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.[9]
- Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[9]
- Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity. For a ^1H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required.[9][11]

IR Sample Preparation and Acquisition

- Sample Preparation (Thin Film Method for Liquids): Place one drop of liquid **(-)-Menthyl chloroformate** onto a salt plate (e.g., NaCl or KBr).[12]
- Assembly: Place a second salt plate on top of the first to create a thin liquid film.[12]
- Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and run a background spectrum of the air.[12]
- Sample Spectrum: Place the assembled salt plates in the sample holder within the spectrometer.[13]
- Data Acquisition: Acquire the IR spectrum over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$).[14] The instrument software will automatically subtract the background spectrum from the sample spectrum.[12]

Mass Spectrometry Sample Preparation and Acquisition

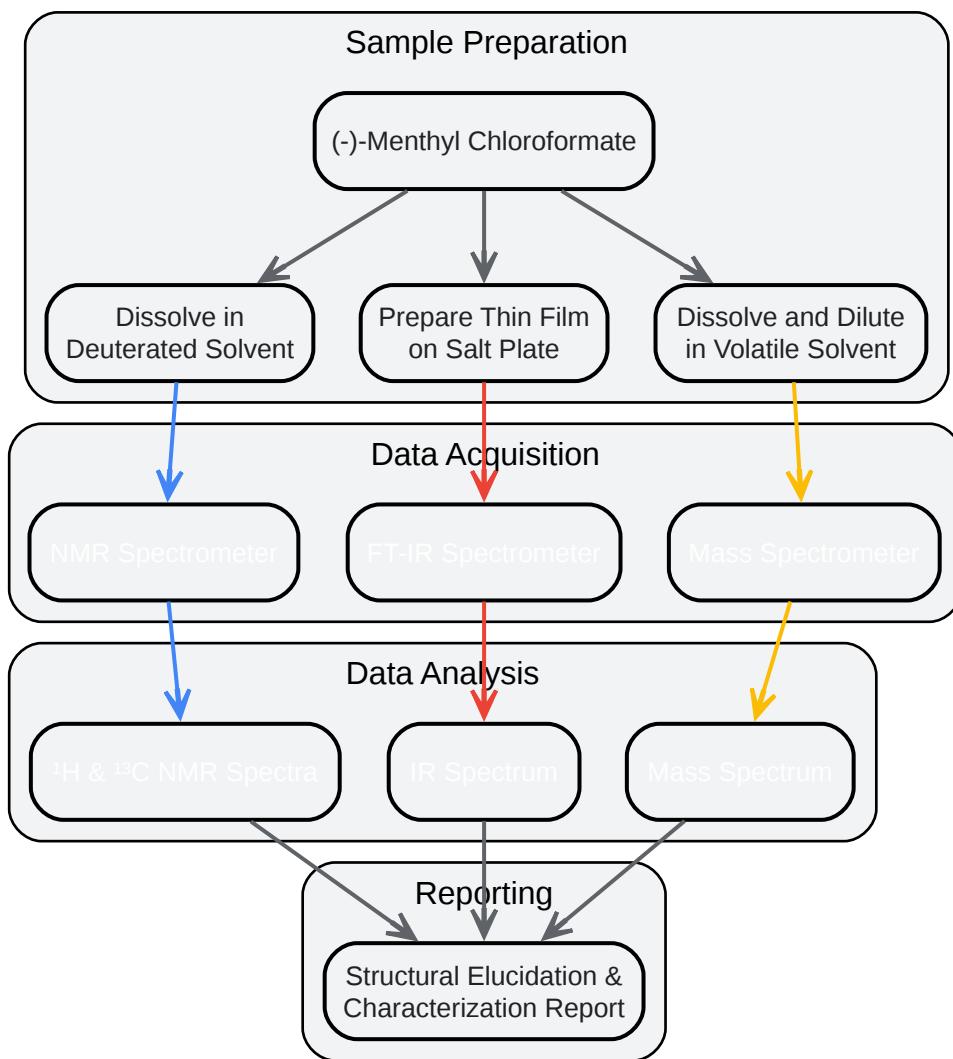
- Sample Preparation: Prepare a stock solution of **(-)-Menthyl chloroformate** at a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.[15]

- Dilution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL using the same solvent.[15]
- Filtration: If any particulate matter is present, filter the sample to prevent clogging of the instrument.[15]
- Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS). [16] An appropriate ionization method (e.g., Electron Ionization - EI) is used to generate ions, which are then separated and detected based on their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(-)-Menthyl chloroformate**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for Spectroscopic Analysis.

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